N-Des(dimethyl)-4-epi-tetracycline
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Overview
Description
N-Des(dimethyl)-4-epi-tetracycline is a derivative of tetracycline, a well-known antibiotic. This compound is structurally modified to enhance its properties and effectiveness in various applications. It is particularly noted for its potential in scientific research and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(dimethyl)-4-epi-tetracycline involves several steps, starting from the basic tetracycline structure. The process typically includes selective demethylation and epimerization reactions. Specific reagents and catalysts are used to achieve the desired modifications. For instance, the use of strong bases and specific solvents can facilitate the demethylation process, while epimerization may require controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Des(dimethyl)-4-epi-tetracycline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetracycline structure, potentially enhancing its biological activity.
Reduction: Used to alter specific functional groups, making the compound more reactive or stable under certain conditions.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more stable, less reactive forms of the compound .
Scientific Research Applications
N-Des(dimethyl)-4-epi-tetracycline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use in developing new antibiotics or therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Des(dimethyl)-4-epi-tetracycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to other tetracycline derivatives, where the compound binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound, widely used as an antibiotic.
Doxycycline: A more potent derivative with better pharmacokinetic properties.
Minocycline: Known for its enhanced activity against resistant bacterial strains.
Uniqueness
N-Des(dimethyl)-4-epi-tetracycline is unique due to its specific structural modifications, which can enhance its stability, reduce resistance, and potentially improve its effectiveness in various applications compared to its parent and other similar compounds .
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-19(29)6-3-2-4-9(23)10(6)14(24)11-7(19)5-8-13(21)15(25)12(18(22)28)17(27)20(8,30)16(11)26/h2-4,7-8,13,23-24,27,29-30H,5,21H2,1H3,(H2,22,28)/t7-,8-,13+,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRISOPZPWKQW-AWFHZVIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747516 |
Source
|
Record name | (4R,4aS,5aS,6S,12aR)-4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53864-51-0 |
Source
|
Record name | (4R,4aS,5aS,6S,12aR)-4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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